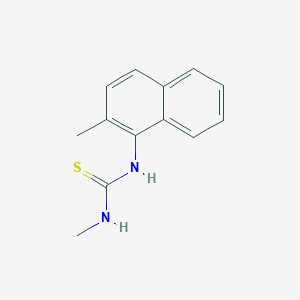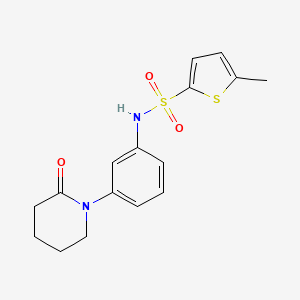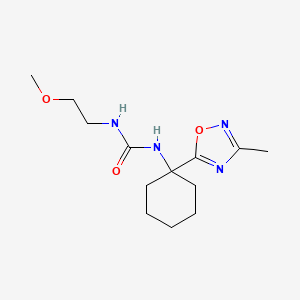
1-(2-Methoxyethyl)-3-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methoxyethyl)-3-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)urea, also known as AZD-5718, is a novel chemical compound that has gained significant attention in the field of pharmaceutical research. It is a potent and selective inhibitor of the enzyme soluble epoxide hydrolase (sEH), which plays a crucial role in the metabolism of fatty acid epoxides. The inhibition of sEH by AZD-5718 has been shown to have various biochemical and physiological effects, making it a promising candidate for the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of 1-(2-Methoxyethyl)-3-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)urea involves the inhibition of sEH, which is an enzyme that catalyzes the hydrolysis of EETs to their corresponding diols. EETs are known to have various beneficial effects, including vasodilation, anti-inflammatory, and anti-fibrotic effects. The inhibition of sEH by 1-(2-Methoxyethyl)-3-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)urea leads to the accumulation of EETs, which results in the enhancement of these beneficial effects.
Biochemical and Physiological Effects
The inhibition of sEH by 1-(2-Methoxyethyl)-3-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)urea has been shown to have various biochemical and physiological effects. For instance, it has been shown to reduce blood pressure in hypertensive animal models. It has also been shown to have anti-inflammatory effects, reducing the expression of pro-inflammatory cytokines in various cell types. Additionally, it has been shown to have anti-fibrotic effects, reducing the deposition of collagen in various tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-Methoxyethyl)-3-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)urea has several advantages for lab experiments. It is a potent and selective inhibitor of sEH, making it a useful tool for investigating the role of sEH in various biological processes. It is also relatively stable and has good solubility in aqueous solutions, making it easy to work with in vitro experiments. However, like any other chemical compound, it has some limitations. For instance, it may have off-target effects that could complicate the interpretation of experimental results. Additionally, it may have limited bioavailability in vivo, which could limit its therapeutic potential.
Direcciones Futuras
There are several future directions for research on 1-(2-Methoxyethyl)-3-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)urea. One potential direction is to investigate its therapeutic potential for the treatment of various diseases, including hypertension, inflammation, and fibrosis. Another potential direction is to investigate its potential as a tool for investigating the role of sEH in various biological processes. Additionally, further studies are needed to investigate its pharmacokinetics and pharmacodynamics in vivo, to determine its suitability as a therapeutic agent. Finally, it may be useful to investigate the potential of 1-(2-Methoxyethyl)-3-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)urea as a lead compound for the development of other sEH inhibitors with improved pharmacological properties.
Métodos De Síntesis
The synthesis of 1-(2-Methoxyethyl)-3-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)urea involves a multi-step process that starts with the reaction of 3-methyl-1,2,4-oxadiazol-5-amine with cyclohexanone to form the corresponding ketoxime. The ketoxime is then reduced to the corresponding amine, which is subsequently reacted with 1-(2-methoxyethyl)-3-isocyanatocyclohexane to form the final product, 1-(2-Methoxyethyl)-3-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)urea. The synthesis of 1-(2-Methoxyethyl)-3-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)urea has been optimized to yield high purity and good yields, making it suitable for large-scale production.
Aplicaciones Científicas De Investigación
The inhibition of sEH by 1-(2-Methoxyethyl)-3-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)urea has been shown to have various scientific research applications. For instance, it has been used to investigate the role of sEH in the regulation of blood pressure and vascular function. Studies have shown that the inhibition of sEH by 1-(2-Methoxyethyl)-3-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)urea leads to the accumulation of epoxyeicosatrienoic acids (EETs), which are known to have vasodilatory effects. This has led to the suggestion that sEH inhibition by 1-(2-Methoxyethyl)-3-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)urea may be a potential therapeutic strategy for the treatment of hypertension and other cardiovascular diseases.
Propiedades
IUPAC Name |
1-(2-methoxyethyl)-3-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O3/c1-10-15-11(20-17-10)13(6-4-3-5-7-13)16-12(18)14-8-9-19-2/h3-9H2,1-2H3,(H2,14,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKVCZDMKDXXXJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2(CCCCC2)NC(=O)NCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyethyl)-3-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazine-1-carbonyl}-N-(4-chlorophenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2953978.png)
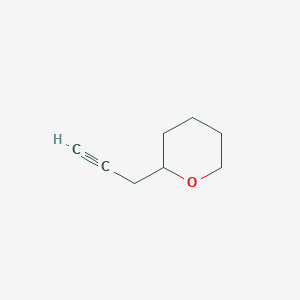
![4-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B2953980.png)
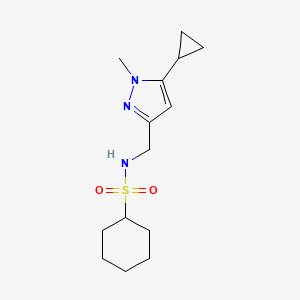
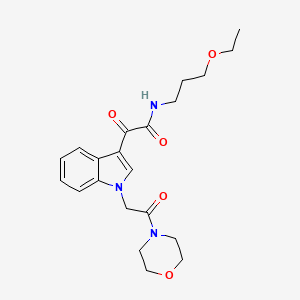
![2-({2-[(4-Nitrophenyl)amino]ethyl}amino)ethanol](/img/structure/B2953987.png)
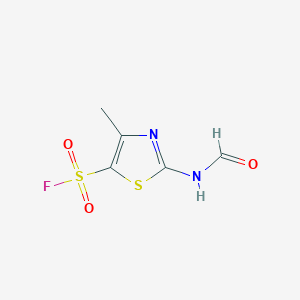
![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide](/img/structure/B2953991.png)

![5-((4-Methoxyphenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2953993.png)
